molecular formula C30H29ClN6O2 B2566940 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902924-07-6

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2566940
CAS No.: 902924-07-6
M. Wt: 541.05
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Description

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a benzylpiperazine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate starting materials to form the triazoloquinazoline core.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced through a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce reduced triazoloquinazoline analogs.

Scientific Research Applications

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development.

Biological Activity

The compound 1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS No. 919740-48-0) is a synthetic derivative of quinazoline and triazole that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

PropertyValue
Molecular FormulaC24H26N2O4
Molecular Weight406.47 g/mol
StructureChemical Structure
CAS Number919740-48-0

Anticonvulsant Activity

Research indicates that derivatives of the quinazoline family exhibit anticonvulsant properties. For instance, a study demonstrated that certain modifications in the structure of quinazoline derivatives significantly impact their anticonvulsant activity. The presence of a piperazine moiety is crucial for enhancing the efficacy of these compounds against seizures. In particular, compounds similar to our target compound have shown promising results in preclinical models of epilepsy, suggesting a potential pathway for therapeutic development .

Antidepressant Effects

The benzylpiperazine group within the compound is known for its interaction with serotonin receptors. Studies have shown that compounds containing this moiety can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and dopamine pathways, which are critical in mood regulation .

Antitumor Activity

Recent investigations into the antitumor potential of quinazoline derivatives have revealed significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor cell proliferation may be linked to its interference with specific signaling pathways involved in cell growth and survival. This aspect is particularly relevant given the increasing interest in targeted cancer therapies that exploit specific molecular interactions .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Triazole Ring : A key step involves the cyclization of appropriate precursors to form the triazole structure.
  • Piperazine Substitution : The introduction of the benzylpiperazine moiety is achieved through nucleophilic substitution reactions.
  • Final Coupling : The final step involves coupling with chlorophenyl groups to yield the target compound.

These synthetic routes have been optimized for yield and purity using various solvents and catalysts.

Study on Anticonvulsant Activity

A comparative study evaluated several quinazoline derivatives for their anticonvulsant properties using standard seizure models. The results indicated that compounds structurally related to our target compound exhibited significant activity compared to controls (e.g., diazepam). Notably, modifications at specific positions on the quinazoline ring enhanced efficacy and reduced toxicity .

Clinical Implications

In clinical settings, derivatives similar to this compound are being explored as potential treatments for neurological disorders and mood disorders due to their dual action on neurotransmitter systems.

Properties

IUPAC Name

1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O2/c31-24-12-10-23(11-13-24)21-36-29(39)25-8-4-5-9-26(25)37-27(32-33-30(36)37)14-15-28(38)35-18-16-34(17-19-35)20-22-6-2-1-3-7-22/h1-13H,14-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFMJJHJEWKFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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